molecular formula C24H21N3O3S B12180237 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide

2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide

Cat. No.: B12180237
M. Wt: 431.5 g/mol
InChI Key: SYLIKNGTQRADJC-UHFFFAOYSA-N
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Description

2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide is a complex organic compound that features both imidazolidinone and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide typically involves the reaction of benzylamine with a dicarboxylic acid to form the imidazolidinone ringThe final step involves the acylation of the imidazolidinone with 2-(phenylsulfanyl)phenylacetic acid under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolidinone ring can be reduced to an imidazolidine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Imidazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The phenylsulfanyl group can interact with thiol groups in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide is unique due to the presence of both the imidazolidinone and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide

InChI

InChI=1S/C24H21N3O3S/c28-22(25-19-13-7-8-14-21(19)31-18-11-5-2-6-12-18)16-27-23(29)20(26-24(27)30)15-17-9-3-1-4-10-17/h1-14,20H,15-16H2,(H,25,28)(H,26,30)

InChI Key

SYLIKNGTQRADJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3SC4=CC=CC=C4

Origin of Product

United States

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